HOPAA vs. Oxiracetam: Pharmacokinetic Half-Life and Mean Residence Time in Rats
Following a single intravenous dose of 2 g/kg oxiracetam in rats, the plasma elimination half-life (t₁/₂) of HOPAA was 0.8 ± 0.2 h, approximately 3.9-fold shorter than that of the parent drug oxiracetam (3.1 ± 1.5 h). The mean residence time (MRT) was also differentiated: 0.8 ± 0.1 h for HOPAA versus 1.2 ± 0.1 h for oxiracetam [1]. This demonstrates that HOPAA is cleared from systemic circulation substantially faster than oxiracetam, a critical consideration for impurity limit justification and toxicokinetic modeling.
| Evidence Dimension | Plasma elimination half-life (t₁/₂) and mean residence time (MRT) after intravenous administration |
|---|---|
| Target Compound Data | HOPAA: t₁/₂ = 0.8 ± 0.2 h; MRT = 0.8 ± 0.1 h |
| Comparator Or Baseline | Oxiracetam: t₁/₂ = 3.1 ± 1.5 h; MRT = 1.2 ± 0.1 h |
| Quantified Difference | 3.9-fold shorter t₁/₂; 1.5-fold shorter MRT |
| Conditions | Male Sprague-Dawley rats; 2 g/kg single intravenous bolus via caudal tail vein; plasma quantified by validated UPLC-MS/MS method |
Why This Matters
Procurement of HOPAA reference standard is mandatory for bioanalytical method validation and pharmacokinetic study of oxiracetam formulations, as its distinct clearance kinetics cannot be replicated by oxiracetam or other racetam analogs.
- [1] Wan, X., Liu, X., Liu, Z., Ma, P., Zhang, F., Zhang, X., & Sun, J. (2014). Pharmacokinetics of oxiracetam and its degraded substance (HOPAA) after oral and intravenous administration in rats. Asian Journal of Pharmaceutical Sciences, 9(6), 342–347. View Source
